1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate
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Overview
Description
1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indolium moiety, and a sulfonated phenoxybenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine typically involves a multi-step process. The initial step includes the formation of the indolium moiety through a cyclization reaction. This is followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the coupling of the sulfonated phenoxybenzenesulfonate group under specific reaction conditions, such as the use of a strong acid catalyst and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors could also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine involves its interaction with specific molecular targets. The indolium moiety may interact with nucleic acids or proteins, leading to alterations in cellular functions. The chlorophenyl group may contribute to the compound’s binding affinity and specificity, while the sulfonated phenoxybenzenesulfonate group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine
- 3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate
Uniqueness
1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
115728-93-3 |
---|---|
Molecular Formula |
C64H78Cl2N6O7S2 |
Molecular Weight |
1178.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2C20H22ClN3/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;2*1-4-24-18-8-6-5-7-17(18)20(2,3)19(24)14-23-22-13-15-9-11-16(21)12-10-15/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*5-12,14H,4,13H2,1-3H3 |
InChI Key |
JQSYJLBFPUNORC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].CC[N+]1=C(C(C2=CC=CC=C12)(C)C)/C=N/NCC3=CC=C(C=C3)Cl.CC[N+]1=C(C(C2=CC=CC=C12)(C)C)/C=N/NCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=NNCC3=CC=C(C=C3)Cl.CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=NNCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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